3-(1-methyl-1H-pyrazol-4-yl)pyrazine-2-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Fused Pyrazolo[1,5-a]pyrimidines Synthesis : Utilizing similar compounds as intermediates, researchers have synthesized fused pyrazolo[1,5-a]pyrimidines that showed notable antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).
Antimicrobial Derivatives : Novel derivatives synthesized from pyrazole-carbonitriles were evaluated for their antimicrobial properties, offering insights into the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Catalytic and Synthetic Applications
Catalytic Synthesis : Research into the catalytic applications of 1-methylimidazolium trinitromethanide showcased its efficacy in synthesizing pyrazole derivatives under green conditions, highlighting the potential for environmentally friendly chemical synthesis processes (Zolfigol et al., 2015).
Green Synthesis of Pyrazoles : Leveraging ionic liquids, a study presented a solvent-free, green protocol for the synthesis of dihydropyrano[2,3-c]pyrazoles, underscoring the shift towards more sustainable and eco-friendly chemical synthesis methods (Nimbalkar et al., 2017).
Chemical Reactivity and Synthesis of Derivatives
Pyrazolo[5,1-c][1,2,4]triazine Reactivity : Investigations into the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives have expanded the understanding of their potential use in synthesizing biologically active compounds (Mironovich & Shcherbinin, 2014).
Synthesis of Pyrano[2,3-c]pyrazoles : A study focusing on the one-pot synthesis of pyrano[2,3-c]pyrazoles in deep eutectic solvent highlighted innovative approaches to heterocyclic compound synthesis, presenting a step forward in the development of new pharmaceuticals (Bhosle et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit certain pathways, such as the flt3-itd and bcr-abl pathways .
Biochemical Pathways
Similar compounds have been found to affect pathways such as the flt3-itd and bcr-abl pathways .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTFEQKDDUVFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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